An In-depth Technical Guide to Ethyl Ethoxyacetate (CAS 817-95-8)
An In-depth Technical Guide to Ethyl Ethoxyacetate (CAS 817-95-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl ethoxyacetate (CAS 817-95-8), a versatile ester with significant applications across various scientific and industrial sectors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its characterization, and discusses its primary applications and safety considerations.
Chemical and Physical Properties
Ethyl ethoxyacetate, also known as ethyl 2-ethoxyacetate, is a clear, colorless liquid with a characteristic mild, fruity odor.[1] It is an ester that is utilized in numerous applications due to its favorable solvent properties, moderate evaporation rate, and low volatility.[1][2]
Table 1: Physical and Chemical Properties of Ethyl Ethoxyacetate
| Property | Value | Reference(s) |
| CAS Number | 817-95-8 | [2] |
| Molecular Formula | C6H12O3 | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 156 °C | |
| Density | 0.975 g/mL at 25 °C | |
| Refractive Index | n20/D 1.402 | |
| Flash Point | 50 °C (closed cup) | |
| Water Solubility | Insoluble | [2] |
| Stability | Stable under normal temperatures and pressures | [2] |
Table 2: Chemical Identifiers for Ethyl Ethoxyacetate
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | ethyl 2-ethoxyacetate | [3] |
| Synonyms | Acetic acid, ethoxy-, ethyl ester; Diethyl glycolate; Ethoxyacetic acid ethyl ester | [2][4] |
| EC Number | 212-447-0 | [3] |
| PubChem CID | 69955 | [3] |
| InChI Key | CKSRFHWWBKRUKA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCOCC(=O)OCC | [3] |
Synthesis of Ethyl Ethoxyacetate
Ethyl ethoxyacetate is commonly synthesized via the Fischer esterification of ethoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst. The following is a detailed experimental protocol adapted from established organic synthesis procedures.
Experimental Protocol: Fischer Esterification of Ethoxyacetic Acid
Materials:
-
Ethoxyacetic acid (1.2 moles)
-
Absolute ethanol (3.9 moles)
-
Dry hydrogen chloride gas
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Ether
Equipment:
-
750 mL Erlenmeyer flask
-
Gas dispersion tube
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a 750 mL Erlenmeyer flask, combine ethoxyacetic acid (1.2 moles) and absolute ethanol (3.9 moles).
-
Place the flask in an ice bath to cool the mixture.
-
Bubble dry hydrogen chloride gas through the solution using a gas dispersion tube until the mixture is saturated.
-
Remove the flask from the ice bath and allow it to stand at room temperature for 24 hours to ensure the reaction goes to completion.
-
After 24 hours, cool the reaction mixture in an ice bath and cautiously add a saturated solution of sodium carbonate with stirring until the solution is alkaline to litmus (B1172312) paper. This step neutralizes the excess acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation.
-
Distill the crude product under atmospheric pressure, collecting the fraction boiling at 156 °C.
Expected Yield: 69-72%
Workflow for the Synthesis and Purification of Ethyl Ethoxyacetate
Caption: A schematic overview of the synthesis and purification process for ethyl ethoxyacetate.
Analytical Characterization
The purity and identity of the synthesized ethyl ethoxyacetate can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis of Ethyl Ethoxyacetate
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Dilute a small aliquot of the purified ethyl ethoxyacetate in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[5]
-
Transfer the diluted sample to a GC vial.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 30-200 |
Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak corresponding to ethyl ethoxyacetate. The mass spectrum of this peak can be compared with reference spectra from databases such as NIST or Wiley for confirmation of its identity.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethyl ethoxyacetate.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the two ethyl groups and the methylene (B1212753) group of the ethoxyacetyl moiety. The chemical shifts, splitting patterns, and integration values will be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the unique carbon atoms in the molecule.
Applications
Ethyl ethoxyacetate's properties make it a valuable compound in several fields:
-
Solvent: It is widely used as a solvent in the formulation of paints, coatings, adhesives, and inks due to its excellent ability to dissolve a wide range of resins and polymers.[2]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1]
-
Flavoring and Fragrance: Its mild, fruity aroma leads to its use as a flavoring agent in the food industry and in the formulation of perfumes.[1][2]
-
Pharmaceutical Formulations: It can be utilized in drug formulations for its solvent properties.
Logical Relationships in Applications
Caption: Interrelation of ethyl ethoxyacetate's properties and its primary applications.
Safety and Handling
Ethyl ethoxyacetate is a flammable liquid and vapor.[3] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[5]
Table 3: GHS Hazard Information for Ethyl Ethoxyacetate
| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Not required under normal conditions with adequate ventilation. In case of insufficient ventilation, wear a suitable respirator.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, it is advisable to consult a physician.
This technical guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.
